![molecular formula C20H28N4O9S2 B569461 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate CAS No. 491878-06-9](/img/structure/B569461.png)
4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H28N4O9S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate (CAS No. 491878-06-9) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H28N4O9S2 |
Molecular Weight | 532.588 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Melting Point | 124-132 °C |
Boiling Point | 686.8 ± 65.0 °C at 760 mmHg |
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with biological targets. The presence of the sulfamoyl and pyrrolidine moieties suggests potential for enzyme inhibition and modulation of metabolic pathways.
Photocatalytic Activity
Recent studies have highlighted the compound's role in photocatalytic reactions, particularly in the activation of molecular oxygen for oxidative processes. For instance, experiments demonstrated that when combined with pyrrolidine, the compound facilitated higher yields in amide formation under visible light conditions compared to other catalysts . This suggests a dual role where it not only acts as a substrate but also enhances catalytic efficiency through radical mechanisms.
Antimicrobial Activity
The sulfamoyl group in the compound indicates potential antimicrobial properties, similar to traditional sulfonamide antibiotics. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
Case Studies and Research Findings
- Study on Photocatalytic Reactions : A study demonstrated that the compound significantly improved the yield of amides through visible light-driven reactions involving molecular oxygen . This highlights its utility in synthetic organic chemistry.
- Anticancer Efficacy : In vitro assays conducted on various cancer cell lines showed that compounds with similar structural motifs exhibited cytotoxic effects, suggesting that further exploration into this specific compound could yield valuable insights into its therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial drug development. Its structural similarity to known antibiotics suggests potential efficacy against bacterial infections. Specifically, it has been explored as a side-chain for doripenem, a broad-spectrum carbapenem antibiotic. The sulfamoyl group enhances its antibacterial properties by mimicking natural substrates involved in bacterial cell wall synthesis .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. The incorporation of the sulfamoyl group may enhance binding affinity to target enzymes, potentially leading to new therapeutic agents for diseases like cancer or metabolic disorders .
Case Study 1: Antibacterial Efficacy
In a study published in Antibiotics, derivatives of this compound were tested against a range of Gram-positive and Gram-negative bacteria. Results demonstrated significant antibacterial activity, particularly against strains resistant to conventional treatments . The study highlighted how modifications to the pyrrolidine ring could optimize efficacy.
Case Study 2: Drug Development Pathways
Another investigation focused on the synthesis of related compounds for use as enzyme inhibitors in cancer therapy. The research illustrated how structural modifications influenced biological activity and provided insights into optimizing lead compounds for clinical trials .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis involves sequential protection/deprotection steps. For example:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using reagents like diisopropylethylamine (DIPEA) in CH₂Cl₂ .
- Acetylthio Introduction : React with acetyl chloride or thiolating agents in inert atmospheres (Ar/N₂) to avoid oxidation .
- Nitrobenzyl Esterification : Use 4-nitrobenzyl chloroformate with a base (e.g., pyridine) to form the ester .
Optimization : Monitor reaction progress via TLC (Rf = 0.38 in 25:75 EtOAc/petroleum ether) and use column chromatography (silica gel, CH₂Cl₂) for purification .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Employ multi-modal analytical techniques:
- NMR Spectroscopy : Identify stereochemical features (e.g., H-4 and H-2 protons in pyrrolidine ring) and Boc group signals (δ ~1.4 ppm for (CH₃)₃C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1764 cm⁻¹ for esters, ~1700 cm⁻¹ for Boc) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 365.2 for similar compounds) .
Advanced Questions
Q. How can stereochemical purity be maintained during synthesis, and what analytical methods resolve rotameric mixtures?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis . For acetylthio groups, ensure strict temperature control (e.g., 36°C for 15–22 hours) to prevent racemization .
- Analytical Resolution :
- HPLC : Utilize chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate epimers .
- Dynamic NMR : Detect restricted rotation in Boc groups (broad signals in ¹H NMR) and assign rotamers .
Q. What strategies mitigate side reactions during sulfamoyl and nitrobenzyl group incorporation?
- Methodological Answer :
- Sulfamoyl Protection : Use N-sulfamoyl chloride in dry THF with slow addition to avoid exothermic side reactions. Quench excess reagent with ice-cold water .
- Nitrobenzyl Stability : Avoid prolonged light exposure (photolabile nitro group). Replace with UV-inert solvents (e.g., DMF) during esterification .
Q. How can researchers study this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, guided by the compound’s stereochemistry .
Q. Data Contradiction Analysis
Q. How should discrepancies in synthetic yields or stereochemical outcomes be investigated?
- Methodological Answer :
- Reproducibility Checks : Compare reaction conditions (e.g., solvent purity, catalyst batch) across labs. For example, reports 83% yield using bis-(4-nitrophenyl) carbonate, while similar reactions may vary due to moisture sensitivity .
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., de-Boc derivatives or oxidized thiols) .
- Cross-Validation : Replicate synthesis using alternative routes (e.g., tert-butyl vs. benzyl protection) to isolate variables .
Eigenschaften
CAS-Nummer |
491878-06-9 |
---|---|
Molekularformel |
C20H28N4O9S2 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31) |
InChI-Schlüssel |
JECWBBGYVBPHIH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Kanonische SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Synonyme |
ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2; Doripenem Side-Chain; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]met |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.